Cas no 1089-31-2 (N,N’-Dibenzylglycinamide)

N,N’-Dibenzylglycinamide is a versatile organic compound with significant applications in chemical synthesis. It features a stable amide bond and aromatic substituents, offering high reactivity and ease of handling. This compound is well-suited for synthesizing various heterocycles and pharmaceutical intermediates, showcasing its versatility in organic synthesis.
N,N’-Dibenzylglycinamide structure
N,N’-Dibenzylglycinamide structure
Product Name:N,N’-Dibenzylglycinamide
CAS No:1089-31-2
MF:C16H18N2O
MW:254.326923847198
MDL:MFCD03788445
CID:117415
PubChem ID:408045
Update Time:2025-07-23

N,N’-Dibenzylglycinamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-(phenylmethyl)-2-[(phenylmethyl)amino]-
    • N,N’-Dibenzylglycinamide
    • N,N'-DIBENZYLGLYCINAMIDE
    • N-benzyl-2-(benzylamino)acetamide
    • N-(PhenylMethyl)-2-[(phenylMethyl)aMino]acetaMide
    • MFCD03788445
    • FT-0666442
    • AKOS005314719
    • SCHEMBL7749669
    • 1089-31-2
    • J-002211
    • DTXSID40328210
    • G81140
    • MDL: MFCD03788445
    • Inchi: 1S/C16H18N2O/c19-16(18-12-15-9-5-2-6-10-15)13-17-11-14-7-3-1-4-8-14/h1-10,17H,11-13H2,(H,18,19)
    • InChI Key: WHPBAOBBWAFHRE-UHFFFAOYSA-N
    • SMILES: O=C(CNCC1C=CC=CC=1)NCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 254.14200
  • Monoisotopic Mass: 254.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.1A^2
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.102
  • Boiling Point: 465.2°Cat760mmHg
  • Flash Point: 178.1°C
  • Refractive Index: 1.579
  • PSA: 41.13000
  • LogP: 2.87440

N,N’-Dibenzylglycinamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N,N’-Dibenzylglycinamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D417680-500mg
N,N’-Dibenzylglycinamide
1089-31-2
500mg
$196.00 2023-05-18
TRC
D417680-5g
N,N’-Dibenzylglycinamide
1089-31-2
5g
$ 1270.00 2022-06-05
abcr
AB154565-1 g
N,N'-Dibenzylglycinamide
1089-31-2
1g
€355.10 2022-09-01
TRC
D417680-5000mg
N,N’-Dibenzylglycinamide
1089-31-2
5g
$1533.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-471169-500mg
N,N'-Dibenzylglycinamide,
1089-31-2
500mg
¥2708.00 2023-09-05
TRC
D417680-2.5g
N,N’-Dibenzylglycinamide
1089-31-2
2.5g
$ 800.00 2023-09-07
abcr
AB154565-1g
N,N'-Dibenzylglycinamide; .
1089-31-2
1g
€376.60 2025-04-22
SHENG KE LU SI SHENG WU JI SHU
sc-471169-500 mg
N,N'-Dibenzylglycinamide,
1089-31-2
500MG
¥2,708.00 2023-07-10

N,N’-Dibenzylglycinamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1089-31-2)N,N’-Dibenzylglycinamide
Order Number:A1106074
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:45
Price ($):223.0
Email:sales@amadischem.com

Additional information on N,N’-Dibenzylglycinamide

Introduction to CAS No 1089-31-2 and N,N'-Dibenzylglycinamide

CAS No 1089-31-2 is a chemical compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by its specific chemical identifier, belongs to a class of molecules that have been extensively studied for their pharmacological significance. The molecular structure of CAS No 1089-31-2 consists of a complex arrangement of atoms that contribute to its distinct chemical behavior and reactivity.

The compound N,N'-Dibenzylglycinamide, derived from CAS No 1089-31-2, represents a derivative that has been synthesized for further investigation into its potential therapeutic applications. This derivative is particularly noteworthy for its role in the development of novel pharmaceutical agents. The presence of benzyl groups and the amide functional group in its structure imparts specific interactions with biological targets, making it a promising candidate for drug discovery.

In recent years, there has been a surge in research focused on identifying new compounds with therapeutic potential. N,N'-Dibenzylglycinamide has emerged as a compound of interest due to its ability to modulate various biological pathways. Studies have shown that this derivative exhibits properties that make it suitable for use in the development of drugs targeting neurological disorders, inflammatory conditions, and other diseases. The benzyl group in the molecule contributes to its solubility and bioavailability, which are critical factors in drug design.

The pharmacological activity of N,N'-Dibenzylglycinamide has been explored in several preclinical studies. These studies have demonstrated that the compound can interact with specific receptors and enzymes, leading to a range of biological effects. For instance, research indicates that it may have neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its anti-inflammatory effects have been observed in cell culture models, suggesting its utility in managing chronic inflammatory conditions.

The synthesis of N,N'-Dibenzylglycinamide involves a series of carefully controlled chemical reactions that ensure the formation of the desired molecular structure. The process typically begins with the reaction of benzylamine with glycinamide, followed by purification steps to obtain the pure derivative. Advanced synthetic techniques have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical use.

The safety profile of N,N'-Dibenzylglycinamide is another critical aspect that has been thoroughly evaluated. Preclinical toxicology studies have been conducted to assess its acute and chronic toxicity. These studies have shown that the compound is well-tolerated at therapeutic doses, with minimal side effects observed. However, further research is needed to fully understand its long-term safety profile and potential interactions with other medications.

The development of new drugs often involves a multidisciplinary approach, combining insights from chemistry, biology, and medicine. The study of compounds like CAS No 1089-31-2 and its derivatives exemplifies this collaborative effort. Researchers from various fields contribute their expertise to unravel the complex interactions between these molecules and biological systems. This interdisciplinary approach is essential for translating basic research findings into effective therapeutic agents.

The future prospects for N,N'-Dibenzylglycinamide are promising, with ongoing studies aimed at elucidating its mechanism of action and exploring new applications. Advances in computational chemistry and molecular modeling are expected to play a significant role in this process by providing insights into how the compound interacts with biological targets at the molecular level. These tools will help researchers design more effective derivatives with enhanced pharmacological properties.

In conclusion, CAS No 1089-31-2 and its derivative N,N'-Dibenzylglycinamide represent significant advancements in pharmaceutical research. Their unique structural features and biological activities make them valuable candidates for developing new drugs targeting various diseases. As research continues to uncover their therapeutic potential, these compounds are poised to make meaningful contributions to medicine and improve patient outcomes.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1089-31-2)N,N’-Dibenzylglycinamide
A1106074
Purity:99%
Quantity:1g
Price ($):223.0
Email